

# Avelumab Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Disomotide |           |
| Cat. No.:            | B1670767   | Get Quote |

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic antibody is paramount for predicting potential on-target and off-target effects. This guide provides a comprehensive overview of the cross-reactivity studies for avelumab (Bavencio®), a human IgG1 monoclonal antibody targeting the programmed death-ligand 1 (PD-L1).

Avelumab is an immune checkpoint inhibitor designed to block the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby restoring anti-tumor immune responses.[1] A key differentiating feature of avelumab is its native Fc region, which can engage immune effector cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2] Preclinical safety evaluation of avelumab included tissue cross-reactivity studies to assess its binding to a panel of normal human tissues.

## **Summary of Tissue Cross-Reactivity Studies**

As part of the Biologics License Application (BLA) for avelumab, a tissue cross-reactivity study (Study 20015186) was conducted on a comprehensive panel of normal human tissues. The findings, as summarized in the FDA pharmacology review, are presented below.

Table 1: Summary of Avelumab Binding in Normal Human Tissues



| Tissue                        | Finding                                                                                                                                                                     |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Adipocytes                    | Staining observed                                                                                                                                                           |
| Megakaryocytes                | Staining observed                                                                                                                                                           |
| Ovarian Granulosa Cells       | Staining observed                                                                                                                                                           |
| Testicular Interstitial Cells | Staining observed                                                                                                                                                           |
| General Tissue Comparison     | Avelumab staining of normal human and cynomolgus monkey tissues was generally comparable, with the exceptions noted above where staining was only present in human tissues. |

Source: FDA Biologics License Application for avelumab (BLA 761049)

## **Experimental Protocols**

While the specific, proprietary protocol for Study 20015186 is not publicly available, a standard immunohistochemistry (IHC) protocol for tissue cross-reactivity studies conducted under Good Laboratory Practice (GLP) conditions is outlined below. This representative protocol is based on regulatory guidelines and common practices in the field.

Representative Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity

- Tissue Preparation: A panel of fresh, frozen normal human tissues is cryosectioned to a thickness of 5-10 μm and mounted on charged microscope slides. Tissues from at least three unrelated donors are typically used to account for potential polymorphism.
- Fixation: Sections are fixed in a suitable fixative, such as cold acetone or a formalin-based solution, for a predetermined duration to preserve tissue morphology and antigenicity.
- Blocking: Non-specific binding sites are blocked using a protein-based blocking solution (e.g., normal serum from the species of the secondary antibody) to minimize background staining.



- Primary Antibody Incubation: Avelumab, at a minimum of two different concentrations (e.g., a saturating and a sub-saturating concentration), is applied to the tissue sections and incubated for a specified time and temperature to allow for binding to its target. An isotypematched control antibody is used on parallel sections as a negative control.
- Detection System: A labeled secondary antibody that recognizes the primary antibody (in this case, an anti-human IgG) is applied. This is typically followed by an amplification system (e.g., avidin-biotin complex or a polymer-based system) conjugated to an enzyme such as horseradish peroxidase (HRP).
- Chromogen Application: A chromogenic substrate (e.g., 3,3'-diaminobenzidine DAB) is added, which is converted by the enzyme into a colored precipitate at the site of antibody binding.
- Counterstaining: The tissue sections are lightly counterstained with a contrasting color (e.g., hematoxylin) to visualize the tissue morphology.
- Dehydration and Mounting: The sections are dehydrated through a series of alcohol and xylene washes and then coverslipped with a permanent mounting medium.
- Microscopic Evaluation: A board-certified pathologist evaluates the slides to assess the presence, location, and intensity of staining in different cell types within each tissue.

## **Visualizing Key Processes**

To further elucidate the context of these studies, the following diagrams illustrate the PD-L1 signaling pathway targeted by avelumab and a typical workflow for a tissue cross-reactivity study.





#### Click to download full resolution via product page

Caption: Avelumab's Mechanism of Action.



Click to download full resolution via product page

Caption: IHC Workflow for Cross-Reactivity.



## Conclusion

The preclinical safety assessment of avelumab included a comprehensive tissue cross-reactivity study on normal human tissues. The results indicated specific binding to a limited number of cell types, with overall comparability to cynomolgus monkey tissues. This information, in conjunction with other nonclinical and clinical data, contributes to the overall safety profile of avelumab. For researchers investigating avelumab or developing similar anti-PD-L1 antibodies, these findings provide a valuable reference for potential on-target binding in normal tissues.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Accepts the Biologics License Application for Avelumab for the Treatment of Metastatic Urothelial Carcinoma for Priority Review | Pfizer [pfizer.com]
- To cite this document: BenchChem. [Avelumab Cross-Reactivity Profile: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670767#cross-reactivity-studies-of-avelumab-with-other-antigens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com